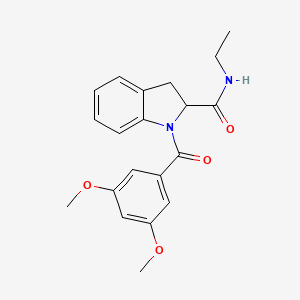

1-(3,5-dimethoxybenzoyl)-N-ethylindoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

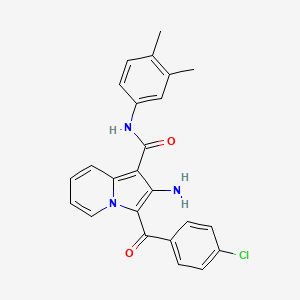

“1-(3,5-dimethoxybenzoyl)-N-ethylindoline-2-carboxamide” is a complex organic compound. It contains an indoline group, which is a nitrogen-containing heterocycle, attached to a benzoyl group with two methoxy (OCH3) substituents at the 3 and 5 positions . The benzoyl group is further attached to an ethylcarboxamide group. This compound could potentially have interesting biological activities, but specific information is not available.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indoline ring, the benzoyl group with its methoxy substituents, and the ethylcarboxamide group . The presence of these functional groups would likely confer specific physical and chemical properties to the compound.

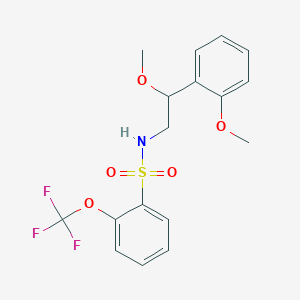

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar amide group and the nonpolar benzene rings could confer both polar and nonpolar characteristics to the compound. The exact properties, such as melting point, boiling point, solubility, etc., would need to be determined experimentally.

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, displaying anti-inflammatory and analgesic activities, illustrates the broader chemical interest in the synthesis and functional exploration of complex organic molecules. These compounds have been identified as potent COX-2 inhibitors, offering insights into new therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antidepressant Potential

Research on 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists points to the potential of structurally novel compounds in psychiatric medication development. These findings highlight the ongoing exploration of new therapeutic options for depression, where compounds similar to the one might find application (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Antituberculosis Activity

The synthesis and evaluation of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives demonstrate moderate to good antituberculosis activity. This emphasizes the importance of carboxamide derivatives in the search for new antituberculosis agents, suggesting a potential area of application for the compound of interest (Jadhav, Kenny, Nivid, Mandewale, & Yamgar, 2016).

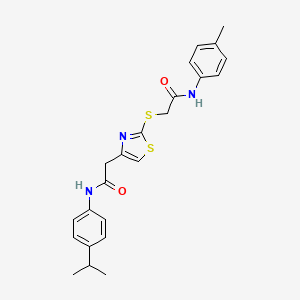

Multicomponent Synthesis Approaches

The one-pot synthesis of new heterocyclic compounds showcases the efficiency and versatility of multicomponent reactions in creating complex molecules. This area of research not only contributes to the diversity of chemical synthesis strategies but also opens up new pathways for the discovery of compounds with significant biological or material properties (Maghsoodlou, Nassiri, Heydari, Hazeri, Habibi‐Khorassani, & Milani, 2010).

Catalytic Approaches to Isoindolinone and Isobenzofuranimine Derivatives

Research on palladium iodide catalyzed oxidative carbonylation of 2-alkynylbenzamides to form isoindolinone and isobenzofuranimine derivatives provides insight into catalytic strategies for constructing nitrogen-containing heterocycles. This methodological advancement offers potential in the development of new compounds with varied applications, from pharmaceuticals to materials science (Mancuso, Ziccarelli, Armentano, Marino, Giofrè, & Gabriele, 2014).

Safety and Hazards

properties

IUPAC Name |

1-(3,5-dimethoxybenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-4-21-19(23)18-11-13-7-5-6-8-17(13)22(18)20(24)14-9-15(25-2)12-16(10-14)26-3/h5-10,12,18H,4,11H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZIKLXFCCWNMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-dimethoxybenzoyl)-N-ethylindoline-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2420359.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2420361.png)

![2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone](/img/structure/B2420365.png)

![N-(2,6-difluorophenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2420368.png)

![(1R,5S)-N-(4-fluorobenzyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2420372.png)

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2420375.png)

![4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2420377.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2420378.png)